molecular formula C18H26N4O2 B2496939 N-(4-Tert-butylphenyl)-3-(3-oxopiperazin-1-yl)azetidine-1-carboxamide CAS No. 2415473-12-8

N-(4-Tert-butylphenyl)-3-(3-oxopiperazin-1-yl)azetidine-1-carboxamide

Número de catálogo B2496939
Número CAS: 2415473-12-8
Peso molecular: 330.432
Clave InChI: XYXNZNRXIURFCH-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-(4-Tert-butylphenyl)-3-(3-oxopiperazin-1-yl)azetidine-1-carboxamide, also known as TAK-659, is a small molecule inhibitor that has been developed as a potential treatment for various types of cancer and autoimmune diseases. It belongs to the class of drugs known as protein kinase inhibitors, which work by blocking specific enzymes involved in cell signaling pathways.

Mecanismo De Acción

N-(4-Tert-butylphenyl)-3-(3-oxopiperazin-1-yl)azetidine-1-carboxamide works by selectively inhibiting the activity of a specific protein kinase called Bruton's tyrosine kinase (BTK). BTK is a key enzyme involved in the signaling pathway of B cells, which are a type of immune cell that play a role in various diseases, including cancer and autoimmune disorders. By blocking BTK activity, N-(4-Tert-butylphenyl)-3-(3-oxopiperazin-1-yl)azetidine-1-carboxamide can prevent the activation and proliferation of B cells, leading to reduced inflammation and tumor growth.
Biochemical and Physiological Effects:
N-(4-Tert-butylphenyl)-3-(3-oxopiperazin-1-yl)azetidine-1-carboxamide has been shown to have a range of biochemical and physiological effects in preclinical models. These include inhibition of BTK activity, reduction of cytokine production, suppression of tumor growth, and modulation of immune cell function. It has also been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and low toxicity.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One of the main advantages of N-(4-Tert-butylphenyl)-3-(3-oxopiperazin-1-yl)azetidine-1-carboxamide for lab experiments is its selectivity for BTK, which allows for more specific targeting of B cell signaling pathways. It also has a favorable pharmacokinetic profile, making it easier to administer and study in preclinical models. However, one limitation is that the exact synthesis method is proprietary, which may make it more difficult for researchers to obtain and use the compound.

Direcciones Futuras

There are several potential future directions for research on N-(4-Tert-butylphenyl)-3-(3-oxopiperazin-1-yl)azetidine-1-carboxamide. One area of interest is its potential use in combination with other drugs or therapies to enhance its efficacy. Another area is the development of new formulations or delivery methods to improve its pharmacokinetic properties. Additionally, further studies are needed to better understand the mechanisms of action and potential side effects of N-(4-Tert-butylphenyl)-3-(3-oxopiperazin-1-yl)azetidine-1-carboxamide in humans.

Métodos De Síntesis

The synthesis of N-(4-Tert-butylphenyl)-3-(3-oxopiperazin-1-yl)azetidine-1-carboxamide involves a multistep process that includes the use of various reagents and catalysts. The exact details of the synthesis method are proprietary and not publicly available.

Aplicaciones Científicas De Investigación

N-(4-Tert-butylphenyl)-3-(3-oxopiperazin-1-yl)azetidine-1-carboxamide has been extensively studied in preclinical models, including cell lines and animal models, to evaluate its efficacy and safety as a potential therapeutic agent. It has shown promising results in inhibiting the growth and proliferation of cancer cells, as well as reducing inflammation and autoimmunity in various disease models.

Propiedades

IUPAC Name

N-(4-tert-butylphenyl)-3-(3-oxopiperazin-1-yl)azetidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N4O2/c1-18(2,3)13-4-6-14(7-5-13)20-17(24)22-10-15(11-22)21-9-8-19-16(23)12-21/h4-7,15H,8-12H2,1-3H3,(H,19,23)(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYXNZNRXIURFCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)NC(=O)N2CC(C2)N3CCNC(=O)C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-Tert-butylphenyl)-3-(3-oxopiperazin-1-yl)azetidine-1-carboxamide

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.